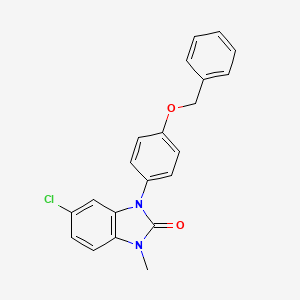![molecular formula C18H14HgO2 B14428197 Bis[(4-methoxyphenyl)ethynyl]mercury CAS No. 82490-23-1](/img/structure/B14428197.png)
Bis[(4-methoxyphenyl)ethynyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-methoxyphenyl)ethynyl]mercury is an organomercury compound characterized by the presence of two 4-methoxyphenyl groups attached to a mercury atom through ethynyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)ethynyl]mercury typically involves the reaction of mercury salts with 4-methoxyphenylacetylene under specific conditions. One common method includes the use of mercury(II) acetate and 4-methoxyphenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, leading to the formation of the desired organomercury compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(4-methoxyphenyl)ethynyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The ethynyl groups can participate in substitution reactions, where other functional groups replace the 4-methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce various organomercury compounds with different functional groups.
Applications De Recherche Scientifique
Bis[(4-methoxyphenyl)ethynyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.
Mécanisme D'action
The mechanism by which Bis[(4-methoxyphenyl)ethynyl]mercury exerts its effects involves interactions with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to alterations in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(phenyl)mercury
- Bis(4-chlorophenyl)mercury
- Bis(4-nitrophenyl)mercury
Comparison
Compared to similar compounds, Bis[(4-methoxyphenyl)ethynyl]mercury is unique due to the presence of the 4-methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and potentially modify its biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
82490-23-1 |
|---|---|
Formule moléculaire |
C18H14HgO2 |
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
bis[2-(4-methoxyphenyl)ethynyl]mercury |
InChI |
InChI=1S/2C9H7O.Hg/c2*1-3-8-4-6-9(10-2)7-5-8;/h2*4-7H,2H3; |
Clé InChI |
WDTPPLBFEZVKFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#C[Hg]C#CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


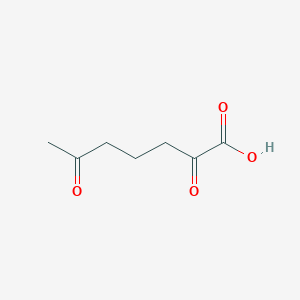
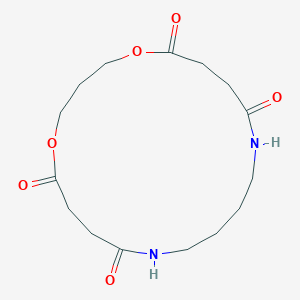
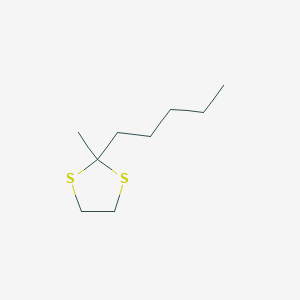


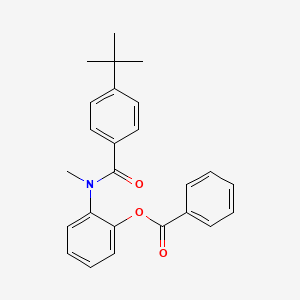
phosphanium chloride](/img/structure/B14428152.png)
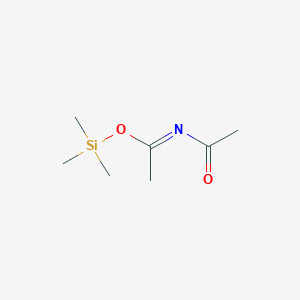


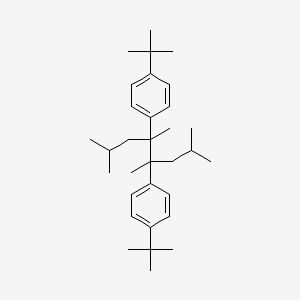
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)

